

# Application Notes and Protocols for Rezafungin Acetate in Invasive Candidiasis Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for **rezafungin acetate** in the treatment and prevention of invasive candidiasis. The information is based on the pivotal Phase 3 clinical trials: ReSTORE (for treatment) and ReSPECT (for prophylaxis).

### **Mechanism of Action**

**Rezafungin acetate** is a next-generation echinocandin antifungal agent. Its mechanism of action involves the non-competitive inhibition of 1,3- $\beta$ -D-glucan synthase, an essential enzyme in the fungal cell wall synthesis.[1][2] This enzyme complex is responsible for the formation of 1,3- $\beta$ -D-glucan polymers, which are crucial for maintaining the structural integrity of the fungal cell wall.[1][2] By inhibiting this enzyme, rezafungin disrupts the cell wall, leading to osmotic instability and subsequent fungal cell death.[1] Mammalian cells lack 1,3- $\beta$ -D-glucan synthase, making rezafungin a selective antifungal agent.

A diagram illustrating the 1,3- $\beta$ -D-glucan synthesis pathway and the inhibitory action of rezafungin is provided below.





Click to download full resolution via product page

Mechanism of Action of Rezafungin

# Clinical Trial: ReSTORE (Treatment of Candidemia and Invasive Candidiasis)

The ReSTORE trial was a Phase 3, multicenter, randomized, double-blind, non-inferiority study designed to evaluate the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin in adult patients with candidemia and/or invasive candidiasis.

## **Experimental Protocol: ReSTORE Trial**

- 1. Patient Population:
- Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of candidemia or invasive candidiasis confirmed by mycological evidence from blood or a normally sterile site within 96 hours prior to randomization. Patients were also required to have systemic signs of infection.
- Exclusion Criteria: Patients with known or suspected endocarditis, osteomyelitis, or meningitis due to Candida.



### 2. Randomization and Blinding:

- Patients were randomized in a 1:1 ratio to receive either rezafungin or caspofungin.
- The trial was conducted in a double-blind, double-dummy fashion to maintain blinding.
- 3. Treatment Regimens:
- Rezafungin Arm: A single intravenous loading dose of 400 mg on day 1, followed by 200 mg intravenously once weekly for up to four weeks.
- Caspofungin Arm: An intravenous loading dose of 70 mg on day 1, followed by 50 mg
  intravenously once daily. In this arm, an optional switch to oral fluconazole was permitted in
  clinically stable patients with a fluconazole-susceptible isolate.

#### 4. Endpoints:

- Primary Endpoints:
  - For FDA submission: All-cause mortality at day 30.
  - For EMA submission: Global cure at day 14, defined as a composite of clinical cure, radiological cure (if applicable), and mycological eradication.
- Secondary and Exploratory Endpoints: Global cure at day 5, mycological eradication at days
   5 and 14, time to negative blood culture, and safety and tolerability.

### **Data Presentation: ReSTORE Trial Results**

Table 1: Patient Demographics and Baseline Characteristics (mITT Population)



| Characteristic                   | Rezafungin (n=93) | Caspofungin (n=94) |
|----------------------------------|-------------------|--------------------|
| Mean Age (years)                 | 61.0              | 61.0               |
| Male (%)                         | 67                | 57                 |
| White (%)                        | 61                | 61                 |
| Diagnosis of Candidemia only (%) | 70                | 69                 |
| Mean APACHE II Score             | 16.2              | 16.5               |

Data sourced from multiple publications reporting on the ReSTORE trial results.

Table 2: Primary and Key Secondary Efficacy Outcomes (mITT Population)

| Endpoint                                   | Rezafungin (n=93) | Caspofungin<br>(n=94) | Treatment<br>Difference (95% CI) |
|--------------------------------------------|-------------------|-----------------------|----------------------------------|
| Primary Endpoints                          |                   |                       |                                  |
| All-Cause Mortality at Day 30 (%)          | 23.7              | 21.3                  | 2.4% (-9.7 to 14.4)              |
| Global Cure at Day 14<br>(%)               | 59.1              | 60.6                  | -1.1% (-14.9 to 12.7)            |
| Secondary Endpoints                        |                   |                       |                                  |
| Mycological Eradication at Day 14 (%)      | 60.2              | 61.7                  | -1.5% (-15.4 to 12.4)            |
| Mycological<br>Eradication by Day 5<br>(%) | 73.0              | 65.0                  | 10.0% (-0.3 to 20.4)             |

Data demonstrates rezafungin's non-inferiority to caspofungin for the primary endpoints.

Table 3: Distribution of Baseline Candida Species (mITT Population)



| Candida Species | Rezafungin (n=93) (%) | Caspofungin (n=94) (%) |
|-----------------|-----------------------|------------------------|
| C. albicans     | 41.9                  | 42.6                   |
| C. glabrata     | 25.8                  | 26.6                   |
| C. tropicalis   | 21.5                  | 18.1                   |
| C. parapsilosis | 8.6                   | 18.1                   |

The distribution of baseline Candida species was generally similar between the two treatment groups.

Table 4: Summary of Treatment-Emergent Adverse Events (Safety Population)

| Adverse Event | Rezafungin (n=98) (%) | Caspofungin (n=98) (%) |
|---------------|-----------------------|------------------------|
| Any TEAE      | 90.8                  | 84.7                   |
| Serious TEAE  | 56.1                  | 53.1                   |
| Pyrexia       | 14.3                  | 5.1                    |
| Hypokalemia   | 13.3                  | 9.2                    |
| Septic Shock  | 10.2                  | 9.2                    |
| Anemia        | 9.2                   | 9.2                    |

The safety profiles of rezafungin and caspofungin were comparable.

# Clinical Trial: ReSPECT (Prophylaxis in Allogeneic Blood and Marrow Transplant Recipients)

The ReSPECT trial is a global, randomized, double-blind, controlled, pivotal Phase 3 study evaluating the efficacy and safety of once-weekly rezafungin for the prevention of invasive fungal diseases due to Candida, Aspergillus, and Pneumocystis in adults undergoing allogeneic blood and marrow transplantation.



## **Experimental Protocol: ReSPECT Trial**

- 1. Patient Population:
- Inclusion Criteria: Adult patients undergoing allogeneic blood and marrow transplantation for conditions such as acute myeloid leukemia, acute lymphoblastic leukemia, and myelodysplastic syndromes.
- Exclusion Criteria: Patients with known hypersensitivity to echinocandins or other study medications.
- 2. Randomization and Blinding:
- Approximately 462 patients are being randomized to receive either rezafungin or the standard antimicrobial regimen.
- The trial is a double-blind study.
- 3. Treatment Regimens:
- Rezafungin Arm: Rezafungin administered intravenously once-weekly.
- Comparator Arm: A standard daily antimicrobial regimen that includes an azole (fluconazole or posaconazole) and trimethoprim-sulfamethoxazole.
- Treatment Duration: 90 days.
- 4. Endpoints:
- Primary Endpoint: Fungal-free survival at day 90.
- Secondary Endpoints: Include the incidence of invasive fungal disease, time to invasive fungal disease, and safety and tolerability.

Topline results from the ReSPECT trial are anticipated by mid-2026.

A diagram of the ReSPECT trial workflow is presented below.





Click to download full resolution via product page

#### **ReSPECT Clinical Trial Workflow**

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Rezafungin Acetate in Invasive Candidiasis Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetate-clinical-trial-design-for-invasive-candidiasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com